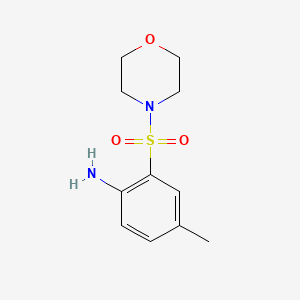

4-Methyl-2-(morpholine-4-sulfonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

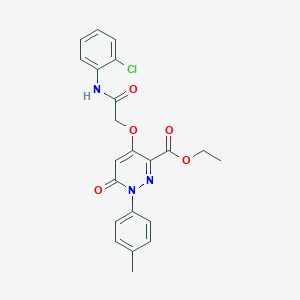

4-Methyl-2-(morpholine-4-sulfonyl)aniline is a chemical compound with the CAS Number: 379255-11-5 . It has a molecular weight of 256.33 . The IUPAC name for this compound is 4-methyl-2-(4-morpholinylsulfonyl)aniline .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method for preparing 4-(morpholinosulfonyl)aniline is generally obtained by reacting 4-aminobenzenesulfonic acid with Morpholine .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O3S/c1-9-2-3-10(12)11(8-9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 .Chemical Reactions Analysis

The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Temperature Detection

- A study by Cao et al. (2014) discusses the use of a related compound, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, in temperature detection. Its fluorescence intensity increases with temperature, indicating its potential in developing ratiometric fluorescent thermometers with a large Stokes shift and positive temperature coefficient (Cheng Cao et al., 2014).

Anion Exchange Membranes for Fuel Cells

- Hahn et al. (2013) describe the use of a methyl morpholinium-functionalized polymer, closely related to 4-Methyl-2-(morpholine-4-sulfonyl)aniline, in creating anion exchange membranes for alkaline fuel cells. These membranes exhibit high hydroxide conductivity and good stability (S. Hahn et al., 2013).

Antimicrobial Activity

- A study by Oliveira et al. (2015) investigates 4-(Phenylsulfonyl) morpholine, a compound similar to this compound, for its antimicrobial properties. The study focuses on its activity against various microorganisms, including multidrug-resistant strains (M. A. Oliveira et al., 2015).

Ionic Liquids and Biodegradability

- Research by Pernak et al. (2011) discusses 4-benzyl-4-methylmorpholinium salts, related to this compound, for their use in synthesizing ionic liquids. These compounds were evaluated for their physicochemical properties, toxicity, biodegradability, and antimicrobial activity (J. Pernak et al., 2011).

Crosslinked Anion Exchange Membranes

- Kwon et al. (2018) describe the creation of terminally crosslinked methyl morpholinium-functionalized polymers for use as anion exchange membranes. These membranes show enhanced thermal, mechanical, and chemical stability, suitable for various applications (S. Kwon et al., 2018).

Kinase Inhibition for Medicinal Chemistry

- A study by Boschelli et al. (2001) discusses compounds structurally related to this compound, particularly 4-anilinoquinazolines, as inhibitors of Src kinase activity, highlighting their potential in the field of medicinal chemistry (D. Boschelli et al., 2001).

Polymer Synthesis and Biocompatibility

- Research by Hayashi et al. (2015) explores the use of N-Methyl bis[(nonafluorobutane)sulfonyl]imide, similar in structure to this compound, in initiating the polymerization of 2-oxazolines. These polymers were used for electrophoretic deposition with bioactive glass, assessing their biocompatibility (T. Hayashi et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-2-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(12)11(8-9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLCPGQCQHTQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2928296.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2928297.png)

![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2928298.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2-methylfuran-3-yl)formamido]acetamide](/img/structure/B2928308.png)

![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)

![7,7-Dimethyl-1-(((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2928317.png)

![5-Benzyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2928318.png)